1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1641561-55-8
VCID: VC0041681
InChI: InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
SMILES: COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F
Molecular Formula: C14H11F2NO4
Molecular Weight: 295.242

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

CAS No.: 1641561-55-8

Reference Standards

VCID: VC0041681

Molecular Formula: C14H11F2NO4

Molecular Weight: 295.242

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid - 1641561-55-8

CAS No. 1641561-55-8
Product Name 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Molecular Formula C14H11F2NO4
Molecular Weight 295.242
IUPAC Name 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Standard InChIKey DVVBVJKFMUEFMJ-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F
PubChem Compound 118989208
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator